5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a bicyclic organic compound with significant interest in medicinal chemistry and organic synthesis. This compound features a nitrogen atom in its structure, contributing to its unique properties and potential applications. The compound's IUPAC name is (3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, and it is classified under isoindoles due to its bicyclic structure that includes a five-membered ring fused to a six-membered ring.
The compound can be sourced from various chemical suppliers such as Sigma-Aldrich and VWR. It is available in different purities and quantities for research purposes. The CAS number for this compound is 21764-64-7, which is used for identification in chemical databases.
5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole belongs to the class of nitrogen-containing heterocycles. Its classification as an isoindole places it among compounds that exhibit diverse biological activities.
The synthesis of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reduction of a precursor compound followed by cyclization to form the desired isoindole structure.
Technical Details:
In industrial settings, the production of this compound may involve scaled-up versions of laboratory synthesis methods. This includes multiple purification steps to ensure high-quality output suitable for pharmaceutical applications.
The molecular formula for 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is C₉H₁₅N. The structure consists of a bicyclic framework characterized by:
InChI Key: InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m1/s1.
5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example:
The mechanism of action of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole in biological systems is not extensively documented but may involve interactions with specific receptors or enzymes due to its structural properties. Its nitrogen atom may play a crucial role in forming hydrogen bonds with biological macromolecules.
5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically appears as a colorless to pale yellow liquid or solid depending on purity and form.
The compound is characterized by:
Relevant data regarding its stability under different environmental conditions remains essential for practical applications in research and industry .
5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has potential applications in various scientific fields:
The versatility of this compound makes it a subject of interest for ongoing research in both academic and industrial settings .
The systematic IUPAC name 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole defines a structurally complex bicyclic amine with significant relevance in advanced synthetic chemistry. This nomenclature precisely encodes its hydrogenation pattern and methyl substitution: The "hexahydro" designation indicates substantial saturation relative to aromatic isoindole precursors, while the alphanumeric locants (3a,7a) specify bridgehead carbon positions critical to its three-dimensional architecture [2]. The stereochemical descriptor (3aS,7aR) denotes the absolute configuration at chiral centers, profoundly influencing its molecular interactions and reactivity [2]. The methyl group at position 5 represents a key site for chemical modification, enabling diversification of this core scaffold for pharmaceutical applications.
Structurally, this compound features a fused bicyclic system comprising a six-membered cyclohexene ring condensed with a five-membered nitrogen-containing ring. The non-planar, puckered conformation induces significant trans ring fusion strain, while the endocyclic enamine functionality (C4=C5 bond) introduces electron-rich character amenable to electrophilic attack [4]. Spectroscopic characterization reveals distinctive features: (^1)H NMR displays characteristic vinyl proton resonances between δ 5.3–5.6 ppm and bridgehead methine signals near δ 2.8 ppm, while (^{13}\textrm{C}) NMR shows olefinic carbons at approximately δ 125–130 ppm and aliphatic carbons below δ 50 ppm [4].
Table 1: Key Structural Identifiers of 5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃N | [1] |
| Systematic Name | (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole | [2] |
| SMILES Notation | C1NCC2CC(=C)CCC12 | [4] |
| Molecular Weight | 123.20 g/mol | Calculated |
| Hydrogenation State | Hexahydro (non-aromatic) | [1] |
| Chiral Centers | C3a, C7a | [2] |
The compound's structural uniqueness lies in its simultaneous possession of a bridged bicyclic framework, chiral bridgehead carbons, and an endocyclic enamine system. This combination creates a conformationally restricted scaffold that mimics the spatial organization of complex alkaloids while offering versatile synthetic handles for further functionalization. Its core structure serves as a rigid template for designing bioactive molecules that exploit three-dimensional space more efficiently than flat aromatic systems, aligning with contemporary "escape from flatland" paradigms in medicinal chemistry [7]. The presence of stereogenic centers enables diastereoselective reactions critical for creating structurally defined libraries, while the embedded enamine allows site-specific derivatization at C5 through conjugate addition or oxidation pathways [4].
Isoindole chemistry emerged prominently in the mid-20th century with the exploration of phthalimide derivatives and tetrahydroisoindoles as synthetic intermediates. Early research focused primarily on aromatic isoindoles (e.g., phthalocyanine pigments) and fully saturated isoindoline scaffolds [5]. The development of partially hydrogenated variants like 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS 85-40-5) represented a critical evolutionary step, introducing strain and unsaturation while preserving the bicyclic framework [5]. The synthesis of hexahydroisoindoles marked a transformative advancement by integrating conformational flexibility, controllable stereochemistry, and modulated electron density within a single architectural platform.
The specific incorporation of a methyl substituent at the C5 position, as in 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, emerged as a strategic innovation to enhance both synthetic utility and biological relevance. This alkyl group serves dual purposes: (1) It electronically activates the adjacent double bond for Michael addition reactions, and (2) it introduces a lipophilic element that improves biomembrane permeability in pharmaceutical intermediates [2] [3]. The commercial availability of enantiomerically pure (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole from specialized manufacturers underscores its established role in modern synthetic workflows, particularly for constructing chiral nitrogen-containing heterocycles under GMP conditions [2].
Table 2: Evolution of Key Isoindole Derivatives in Synthetic Chemistry
| Compound Class | Representative Structure | Synthetic Applications |
|---|---|---|
| Aromatic Isoindoles | Phthalimide, Isoindoline-1,3-dione | Pigments, Photoconductors |
| Tetrahydroisoindoles (Historical) | 3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | Polymer precursors, Anhydride equivalents |
| Hexahydroisoindoles (Contemporary) | 5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole | Chiral building blocks, Drug intermediates |
| Functionalized Derivatives | 2-[(3aR,7aS)-5-Methylhexahydro-1H-isoindole-2-carbonyl]quinazolin-4(3H)-one | Targeted bioactive agents [3] |
The synthetic utility of this methylated hexahydroisoindole is exemplified in its conversion to advanced intermediates like 2-[(3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-2-carbonyl]-3,4-dihydroquinazolin-4-one (C₁₈H₁₉N₃O₂), where its secondary amine undergoes regioselective acylation to form amide bonds that confer structural rigidity to pharmaceutical candidates targeting enzymatic pathways [3]. Patent analyses reveal its strategic incorporation in molecular architectures designed for blood coagulation modulation (factor Xa inhibitors) and anticancer agents, leveraging its capacity to orient pharmacophores in three-dimensional space [6] [7]. The scaffold's evolution reflects a broader trend in heterocyclic chemistry toward saturated, stereodefined nitrogen heterocycles that address limitations of planar aromatic systems in target engagement.
CAS No.: 13474-59-4
CAS No.: 69853-43-6
CAS No.: 135545-89-0
CAS No.: